REACTION_CXSMILES
|
[CH3:1][CH2:2][O:3][C:4]([CH2:6][S:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5].[C:14](OCC)(=[O:20])[C:15](OCC)=[O:16]>>[CH2:12]([O:11][C:9]([C:8]1[S:7][C:6]([C:4]([O:3][CH2:2][CH3:1])=[O:5])=[C:14]([OH:20])[C:15]=1[OH:16])=[O:10])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CSCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to a first solution
|
Type
|
ADDITION
|
Details
|
containing a first electron donor in the microwave reactor
|
Type
|
TEMPERATURE
|
Details
|
The microwave reactor is heated by the 2.45 GHz microwave at a power of 100-500 W
|
Type
|
CUSTOM
|
Details
|
a condensation reaction for 20-60 minutes
|
Duration
|
40 (± 20) min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC(=C(C1O)O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |